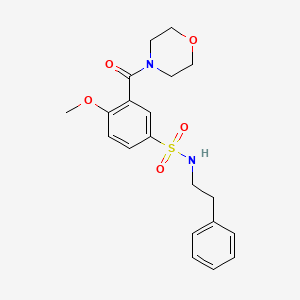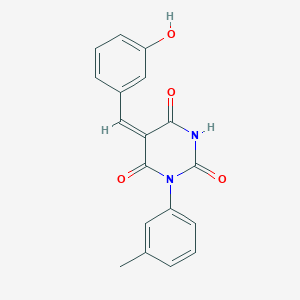
N-(3,5-dimethoxyphenyl)-4-phenoxybutanamide
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-4-phenoxybutanamide, commonly known as DMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMB belongs to the class of compounds known as phenylalkylamines, which have been reported to exhibit various pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of DMB is not fully understood. However, studies have suggested that DMB may exert its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, DMB has been reported to act as a partial agonist of the 5-HT2A receptor, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
DMB has been shown to exert various biochemical and physiological effects in vitro and in vivo. Studies have reported that DMB can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In addition, DMB has been shown to reduce blood pressure and prevent the formation of blood clots. However, further studies are needed to fully understand the biochemical and physiological effects of DMB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMB in lab experiments is its potential therapeutic properties in various diseases, making it a promising candidate for drug development. However, one of the limitations of using DMB is its low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosage and administration route of DMB.
Direcciones Futuras
There are several future directions for the study of DMB. One direction is to investigate the potential therapeutic effects of DMB in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to study the pharmacokinetics and bioavailability of DMB in vivo, which may provide insights into its optimal dosage and administration route. Furthermore, studies are needed to elucidate the exact mechanism of action of DMB and its interaction with other signaling pathways. Overall, the study of DMB has the potential to contribute to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, DMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of DMB involves several steps, including the reaction of 3,5-dimethoxybenzaldehyde with phenylacetic acid and the reduction of the resulting product with lithium aluminum hydride. DMB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have suggested that DMB may exert its pharmacological effects by modulating various signaling pathways and acting as a partial agonist of the 5-HT2A receptor. DMB has been shown to exert various biochemical and physiological effects in vitro and in vivo, including inducing cell cycle arrest and apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and reducing blood pressure. However, further studies are needed to fully understand the potential therapeutic properties of DMB.
Aplicaciones Científicas De Investigación
DMB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that DMB can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, DMB has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMB has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and preventing the formation of blood clots.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-11-14(12-17(13-16)22-2)19-18(20)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZSDWBIJMBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCOC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-4-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4675950.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B4675954.png)
![2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4675960.png)
![2-[(5-{2-cyano-3-[(3-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4675964.png)


![4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4675992.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4676010.png)

![methyl 4-{[3-(4-methylphenyl)propanoyl]amino}benzoate](/img/structure/B4676025.png)
![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4676038.png)